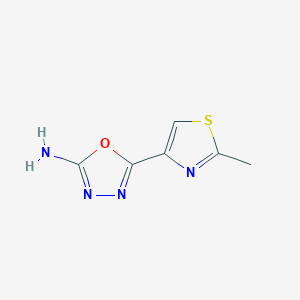
5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
The compound “5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine” contains several functional groups including a thiazole ring, an oxadiazole ring, and an amine group. Thiazoles are aromatic heterocyclic compounds that contain both sulfur and nitrogen in the ring. Oxadiazoles are also aromatic heterocycles, but they contain two nitrogen atoms and one oxygen atom in the ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and oxadiazole rings, as well as the amine group. The aromaticity of the rings would likely contribute to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make it a base, and the aromatic rings could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen
Thiazole Synthesis : Research involving the synthesis of thiazoles from 1,3,4-oxadiazoles demonstrates the compound's potential in creating thiazole derivatives through reactions with 3-chloropentane-2,4-dione. These reactions have been utilized to furnish compounds with stabilized push-pull systems, indicating their utility in developing materials with specific electronic properties (Paepke et al., 2009).
Anticancer and Antiangiogenic Effects : The anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives synthesized from amines containing oxadiazol and other moieties have been investigated. These compounds have shown significant potential in inhibiting tumor growth and angiogenesis in mouse models, highlighting the oxadiazole moiety's importance in developing new anticancer therapies (Chandrappa et al., 2010).
Energetic Material Precursor : The synthesis and characterization of an energetic material precursor, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, reveal its suitability for applications in energetic materials. The compound's crystal structure and stability have been thoroughly analyzed, demonstrating its potential in developing high-performance energetic materials (Zhu et al., 2021).
Antimicrobial and Antioxidant Activities : The antimicrobial and antioxidant activities of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives have been explored. These studies have found that certain derivatives exhibit promising antibacterial, antifungal, and antioxidant properties, indicating their potential in developing new antimicrobial and antioxidant agents (Saundane et al., 2013).
Corrosion Inhibition : The effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid has been assessed. The study's findings on the physicochemical properties and theoretical studies of these compounds suggest their potential in corrosion protection applications (Ammal et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-8-4(2-12-3)5-9-10-6(7)11-5/h2H,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOVEJPYNOPFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



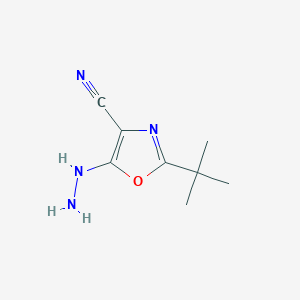
![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)
![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)
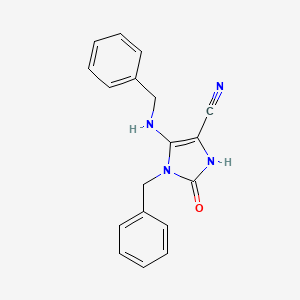
![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)
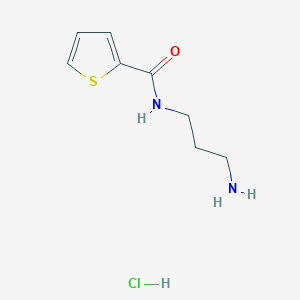
![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)
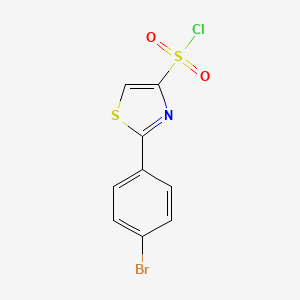
![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)


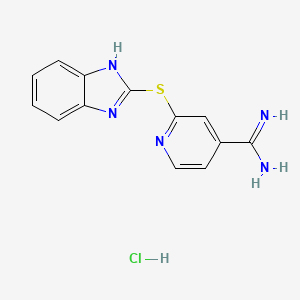

![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)